molecular formula C13H12N4O2 B11991262 3-(4-Methoxyphenyl)-5-methyl(1,2,4)triazolo(4,3-A)pyrimidin-7(8H)-one

3-(4-Methoxyphenyl)-5-methyl(1,2,4)triazolo(4,3-A)pyrimidin-7(8H)-one

Cat. No.: B11991262
M. Wt: 256.26 g/mol
InChI Key: AWAUZMCWBJUYKD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-methyl(1,2,4)triazolo(4,3-A)pyrimidin-7(8H)-one: fused [1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine linked 1,2,3-triazoles , is a compound with promising biological activity. It has been investigated for its potential as an anticancer agent. Let’s explore further!

Preparation Methods

The synthesis of this compound involves a two-step process:

    Click Reaction: The intermediate fused 1,2,3-triazole is synthesized using a click reaction.

    C–C Bond Coupling: The fused 1,2,3-triazole is then coupled with an aryl azide to form the final compound.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve hydrazine or hydrogenation.

    Major Products: The major products formed from these reactions vary based on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing novel molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Exploring its potential as an anticancer drug.

    Industry: Developing targeted therapies.

Mechanism of Action

The compound likely exerts its effects through interactions with molecular targets related to cell survival, growth, and differentiation. Further studies are needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

    Uniqueness: Highlighting its uniqueness, this compound stands out due to its fused triazolo-pyrimidine structure.

    Similar Compounds: While there are other triazolo-pyrimidine derivatives, this specific compound offers distinct features.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H12N4O2/c1-8-7-11(18)14-13-16-15-12(17(8)13)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,14,16,18)

InChI Key

AWAUZMCWBJUYKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)C3=CC=C(C=C3)OC

Origin of Product

United States

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